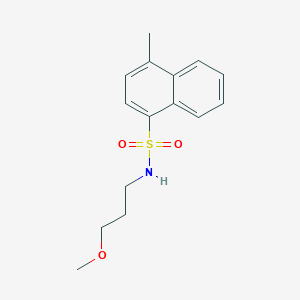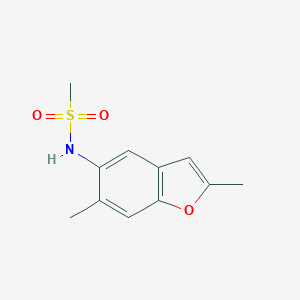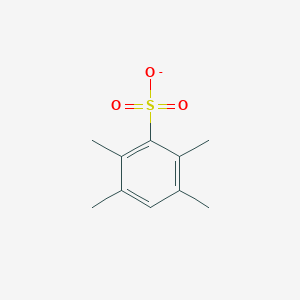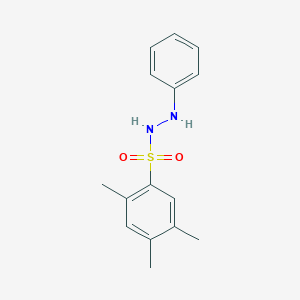![molecular formula C17H19NO5S B229842 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory, analgesic, and antipyretic properties. Sulindac has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and other inflammatory conditions.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. It has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Sulindac has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Mecanismo De Acción
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid reduces inflammation, pain, and fever. Sulindac also has other mechanisms of action, including the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation, pain, and fever, the inhibition of cell growth, and the induction of apoptosis in cancer cells. Sulindac has also been shown to have neuroprotective effects, reducing the formation of amyloid-beta plaques and improving cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers should be aware of these limitations when designing experiments using 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid.
Direcciones Futuras
There are several future directions for research on 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, including its potential use in combination with other drugs for cancer treatment, its use in the treatment of other inflammatory conditions, and its potential use as a neuroprotective agent in Alzheimer's disease. Further research is also needed to better understand the mechanisms of action of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid and to optimize its use in clinical settings.
In conclusion, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, or 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, is a widely used nonsteroidal anti-inflammatory drug with potential therapeutic applications in cancer, Alzheimer's disease, and other inflammatory conditions. Its well-established synthesis method, availability, and low cost make it an attractive option for lab experiments. However, researchers should be aware of its limitations, including low solubility in water and potential toxicity at high doses. Further research is needed to fully understand the mechanisms of action of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid involves the reaction of 4-butylphenol with chlorosulfonic acid, followed by the addition of sodium hydroxide and 2-hydroxybenzoic acid. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity, and it remains the most widely used method for the synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid.
Propiedades
Fórmula molecular |
C17H19NO5S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
5-[(4-butylphenyl)sulfamoyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-2-3-4-12-5-7-13(8-6-12)18-24(22,23)14-9-10-16(19)15(11-14)17(20)21/h5-11,18-19H,2-4H2,1H3,(H,20,21) |
Clave InChI |
AJISVEXLPBAKLT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canónico |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B229764.png)

![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)


![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)